molecular formula C19H23N3O3 B2550551 (E)-3-methyl-1-(1-(3-(o-tolyl)acryloyl)piperidin-4-yl)imidazolidine-2,4-dione CAS No. 2321337-05-5

(E)-3-methyl-1-(1-(3-(o-tolyl)acryloyl)piperidin-4-yl)imidazolidine-2,4-dione

Cat. No.: B2550551
CAS No.: 2321337-05-5
M. Wt: 341.411
InChI Key: BIYJOGSJOZRTFN-BQYQJAHWSA-N
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Description

(E)-3-methyl-1-(1-(3-(o-tolyl)acryloyl)piperidin-4-yl)imidazolidine-2,4-dione is a complex organic compound that belongs to the class of imidazolidine-2,4-diones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups in this compound suggests it may have interesting chemical reactivity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-methyl-1-(1-(3-(o-tolyl)acryloyl)piperidin-4-yl)imidazolidine-2,4-dione typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the imidazolidine-2,4-dione core: This can be achieved by the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions.

    Introduction of the piperidine ring: The piperidine ring can be introduced via nucleophilic substitution reactions.

    Acryloylation: The acryloyl group can be added through a reaction with acryloyl chloride in the presence of a base.

    Final assembly: The final compound is assembled by coupling the intermediate products under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-3-methyl-1-(1-(3-(o-tolyl)acryloyl)piperidin-4-yl)imidazolidine-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the acryloyl group or other unsaturated moieties.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce saturated analogs.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent due to its structural features.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-3-methyl-1-(1-(3-(o-tolyl)acryloyl)piperidin-4-yl)imidazolidine-2,4-dione would depend on its specific biological target. Generally, compounds like this may interact with enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Imidazolidine-2,4-dione derivatives: These compounds share the core structure and may have similar biological activities.

    Piperidine derivatives: Compounds with a piperidine ring are known for their pharmacological properties.

    Acryloyl derivatives: These compounds are often used in polymer chemistry and as intermediates in organic synthesis.

Uniqueness

(E)-3-methyl-1-(1-(3-(o-tolyl)acryloyl)piperidin-4-yl)imidazolidine-2,4-dione is unique due to the combination of its functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

3-methyl-1-[1-[(E)-3-(2-methylphenyl)prop-2-enoyl]piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-14-5-3-4-6-15(14)7-8-17(23)21-11-9-16(10-12-21)22-13-18(24)20(2)19(22)25/h3-8,16H,9-13H2,1-2H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIYJOGSJOZRTFN-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=CC(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=C/C(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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